molecular formula C10H9F3O2 B14038655 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one

Katalognummer: B14038655
Molekulargewicht: 218.17 g/mol
InChI-Schlüssel: LJDWIMORXWXHMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9F3O2 It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid and a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes and receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one
  • 3,3,3-Trifluoro-1-phenylpropan-1-one
  • 2’-Trifluoromethylacetophenone

Uniqueness

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s physical and chemical properties, making it distinct from its analogs .

Eigenschaften

Molekularformel

C10H9F3O2

Molekulargewicht

218.17 g/mol

IUPAC-Name

3,3,3-trifluoro-1-(3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H9F3O2/c1-15-8-4-2-3-7(5-8)9(14)6-10(11,12)13/h2-5H,6H2,1H3

InChI-Schlüssel

LJDWIMORXWXHMU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)CC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.